molecular formula C6H10 B3050439 Cyclobutane, ethenyl- CAS No. 2597-49-1

Cyclobutane, ethenyl-

Cat. No.: B3050439
CAS No.: 2597-49-1
M. Wt: 82.14 g/mol
InChI Key: SQZFVNSRRPRBQP-UHFFFAOYSA-N
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Description

Cyclobutane, ethenyl- is an organic compound with the molecular formula C6H10 . It is also known as vinylcyclobutane or ethenylcyclobutane. This compound consists of a cyclobutane ring with an ethenyl group attached to it. Cyclobutane, ethenyl- is a colorless liquid with a distinct odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane, ethenyl- can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, cyclobutane, ethenyl- is typically produced through the [2+2] cycloaddition method due to its efficiency and high yield. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure optimal production .

Chemical Reactions Analysis

Types of Reactions: Cyclobutane, ethenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclobutane, ethenyl- involves its interaction with various molecular targets and pathways. The ethenyl group allows for various chemical modifications, making it a versatile compound in chemical synthesis. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • Cyclopropane, ethenyl-
  • Cyclopentane, ethenyl-
  • Cyclohexane, ethenyl-

Comparison:

Cyclobutane, ethenyl- stands out due to its unique balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

ethenylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-6-4-3-5-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZFVNSRRPRBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180634
Record name Cyclobutane, ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-49-1
Record name Cyclobutane, ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutane, ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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